molecular formula C37H43N3O4 B2518514 3-[2-(4-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione CAS No. 610757-09-0

3-[2-(4-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione

Cat. No.: B2518514
CAS No.: 610757-09-0
M. Wt: 593.768
InChI Key: BISAJBMTDUXRBX-UHFFFAOYSA-N
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Description

3-[2-(4-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic compound featuring an adamantane moiety, a phenoxy group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is typically introduced through a Friedel-Crafts alkylation reaction, followed by the formation of the phenoxy group via nucleophilic substitution. The piperazine ring is then incorporated through a nucleophilic addition reaction. The final step involves the cyclization of the intermediate to form the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups to the phenoxy moiety.

Scientific Research Applications

3-[2-(4-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antiviral and antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating viral infections and bacterial diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as viral enzymes or bacterial cell walls. The adamantane moiety is known to disrupt viral replication, while the phenoxy and piperazine groups enhance its binding affinity to the target sites. This results in the inhibition of viral or bacterial growth, making it a potent antiviral and antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[2-(4-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione stands out due to its unique tricyclic structure, which enhances its stability and binding affinity. The combination of the adamantane moiety with the phenoxy and piperazine groups provides a multifaceted approach to targeting viral and bacterial pathogens, making it a versatile compound in medicinal chemistry.

Biological Activity

The compound 3-[2-(4-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic molecule characterized by its unique structural features, including an adamantane moiety and a piperazine ring. This article explores the biological activities associated with this compound, highlighting its potential therapeutic applications based on existing research.

Chemical Structure and Properties

The molecular formula for this compound is C30H40N2O3C_{30}H_{40}N_2O_3, and it has a molecular weight of approximately 490.2 g/mol. The presence of functional groups such as phenoxy and hydroxypropyl enhances its biological activity.

Biological Activity Overview

Research into similar compounds indicates that they exhibit a range of biological activities:

Compound Structural Features Biological Activity
1-(Adamantan-1-yl)-3-(benzyl)morpholineContains adamantane and benzyl groupsAntimicrobial properties
1,3-Di(adamantan-1-yl)-1H-imidazolium chlorideFeatures imidazolium instead of morpholinePotential antitumor activity
2-(adamantan-1-yl)-N,N-dimethylbenzamideDimethylated amide structureAnalgesic properties

The biological activities of compounds with similar structures suggest that the compound may also exhibit antimicrobial , antitumor , and analgesic properties.

The mechanism of action for the compound is not fully elucidated; however, piperazine derivatives are known to interact with various biological targets. For instance, some piperazine derivatives have been shown to inhibit human acetylcholinesterase, which is significant in treating neurodegenerative diseases such as Alzheimer's disease . Additionally, the interaction with histamine H3 receptors suggests potential applications in treating disorders related to neurotransmission.

Case Studies and Research Findings

  • Antitumor Activity : A study focusing on azatricyclo compounds indicated that derivatives with similar structural motifs demonstrated significant antitumor activity through mechanisms involving apoptosis induction in cancer cells .
  • Neuroprotective Effects : Research has shown that compounds with piperazine rings can modulate neurotransmitter systems, potentially offering neuroprotective effects against cognitive decline.
  • Antimicrobial Properties : Similar adamantane-containing compounds have exhibited antimicrobial properties against various pathogens, suggesting that the compound may possess similar efficacy.

Properties

IUPAC Name

2-[2-[4-[3-[4-(1-adamantyl)phenoxy]-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H43N3O4/c41-30(24-44-31-9-7-29(8-10-31)37-20-25-17-26(21-37)19-27(18-25)22-37)23-39-13-11-38(12-14-39)15-16-40-35(42)32-5-1-3-28-4-2-6-33(34(28)32)36(40)43/h1-10,25-27,30,41H,11-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISAJBMTDUXRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(COC5=CC=C(C=C5)C67CC8CC(C6)CC(C8)C7)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H43N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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